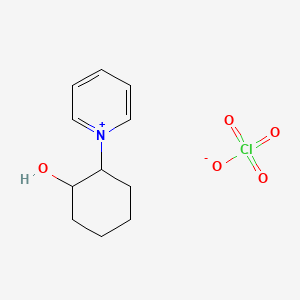![molecular formula C25H28N2O3 B2425076 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide CAS No. 946367-59-5](/img/structure/B2425076.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide, also known as FTQ, is a synthetic compound that has been the subject of scientific research for its potential use in treating various diseases. FTQ is a member of the adamantane family of compounds, which have been shown to have antiviral, antiparkinsonian, and anticancer properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of antimicrobial resistance, researchers have explored furan-based compounds as potential antibacterial agents. F2040-0176, with its fused furan and adamantane structure, may exhibit antibacterial properties against both gram-positive and gram-negative bacteria . Further studies are needed to elucidate its mechanism of action and optimize its effectiveness.
Anticancer Activity
The furan ring system has been associated with anticancer effects. Researchers have synthesized various furan derivatives and evaluated their cytotoxicity against cancer cells. F2040-0176 might exhibit selective activity against specific cancer types, making it a potential lead compound for further investigation .
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-4-2-8-30-22)27-7-1-3-19-12-20(5-6-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANWIKYTEPHEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)
![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)



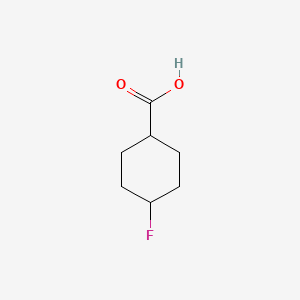
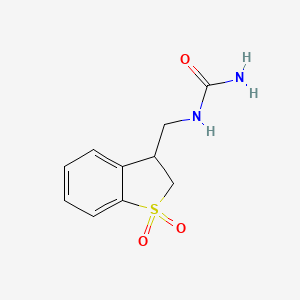
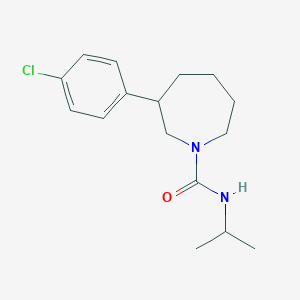

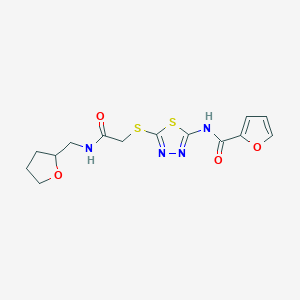
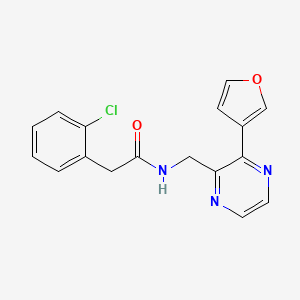
![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)
